4-(2-Bromopropyl)-2-methyl-1-nitrobenzene
Description
4-(2-Bromopropyl)-2-methyl-1-nitrobenzene is a halogenated aromatic compound featuring a bromopropyl chain at the para position, a methyl group at the ortho position, and a nitro group at the meta position relative to the bromopropyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Its reactive bromine atom and electron-withdrawing nitro group make it amenable to nucleophilic substitutions and catalytic cross-coupling reactions.
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
4-(2-bromopropyl)-2-methyl-1-nitrobenzene |
InChI |
InChI=1S/C10H12BrNO2/c1-7-5-9(6-8(2)11)3-4-10(7)12(13)14/h3-5,8H,6H2,1-2H3 |
InChI Key |
MRDDBMVAAUQGLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromopropyl)-2-methyl-1-nitrobenzene typically involves multiple steps starting from benzene. One common method involves the bromination of benzene to form bromobenzene, followed by nitration to introduce the nitro group. The bromopropyl group can be introduced through a Friedel-Crafts alkylation reaction using 2-bromopropane as the alkylating agent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromopropyl)-2-methyl-1-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of 4-(2-Hydroxypropyl)-2-methyl-1-nitrobenzene or 4-(2-Aminopropyl)-2-methyl-1-nitrobenzene.
Reduction: Formation of 4-(2-Bromopropyl)-2-methyl-1-aminobenzene.
Oxidation: Formation of 4-(2-Bromopropyl)-2-carboxy-1-nitrobenzene.
Scientific Research Applications
4-(2-Bromopropyl)-2-methyl-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Bromopropyl)-2-methyl-1-nitrobenzene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In reduction reactions, the nitro group is reduced to an amine group through a series of electron transfer steps involving the catalyst .
Comparison with Similar Compounds
4-Bromo-2-methyl-1-nitrobenzene
- Structural Differences : Lacks the propyl chain in the bromo substituent, featuring a single bromine atom at position 4.
- However, the nitro group’s electron-withdrawing effect dominates reactivity, directing incoming substituents to meta positions.
- Applications : Used in pilot-scale and production applications for synthesizing dyes and pharmaceuticals .
2-Bromo-1-phenylpropane
4-Bromo-1,2-diaminobenzene
- Structural Differences: Features two amino groups (electron-donating) instead of nitro and methyl groups.
- Applications: Used in polymer and dye synthesis. Amino groups enable participation in condensation reactions, contrasting with the nitro group’s role in stabilizing intermediates .
2-Nitro-3-methoxy-α-(2-bromopropyl)-5-methylenedioxyphenylcinnamic Acid
- Structural Differences : A cinnamic acid derivative with bromopropyl, nitro, and methoxy groups.
- Physical Properties : Higher melting points (210–223°C) due to hydrogen bonding from carboxylic acid and methoxy groups.
- Reactivity : Bromine participates in elimination or substitution, while the nitro group stabilizes intermediates during reduction and diazotization .
Data Table: Comparative Properties of Key Compounds
| Compound Name | Molecular Formula | MW (g/mol) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Key Functional Groups |
|---|---|---|---|---|---|---|
| 4-(2-Bromopropyl)-2-methyl-1-nitrobenzene | C₁₀H₁₂BrNO₂ | 258.11 | N/A | N/A | N/A | Bromopropyl, Nitro, Methyl |
| 4-Bromo-2-methyl-1-nitrobenzene | C₇H₆BrNO₂ | 216.03 | N/A | N/A | N/A | Bromo, Nitro, Methyl |
| 2-Bromo-1-phenylpropane | C₉H₁₁Br | 199.09 | 107–109 (16 mmHg) | -10 (est.) | 1.291 | Bromopropyl, Benzene |
| 4-Bromo-1,2-diaminobenzene | C₆H₇BrN₂ | 187.04 | N/A | N/A | N/A | Bromo, Diamino |
| 2-Nitro-3-methoxy-α-(2-bromopropyl)-...* | C₂₀H₁₈BrNO₆ | 456.27 | N/A | 210–223 | N/A | Bromopropyl, Nitro, Carboxylic Acid |
*Abbreviated name for clarity; full name in text .
Biological Activity
4-(2-Bromopropyl)-2-methyl-1-nitrobenzene is a nitro-substituted aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields, including pharmacology and toxicology.
- Molecular Formula : C10H12BrN2O2
- Molecular Weight : 272.12 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting potential as a therapeutic agent in treating bacterial infections .
Cytotoxicity and Anticancer Activity
The compound has shown cytotoxic effects in several cancer cell lines. In vitro assays revealed that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase . Table 1 summarizes the IC50 values observed in different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.4 |
| HeLa | 20.3 |
| A549 | 18.6 |
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that interact with cellular macromolecules. The nitro group can undergo reduction to generate nitroso species, which are known to interfere with DNA synthesis and repair mechanisms .
Toxicological Studies
Toxicological assessments have highlighted the compound's potential hazards. In animal studies, exposure to high doses resulted in liver toxicity and alterations in enzyme activities indicative of oxidative stress . The compound's bromine substituent may contribute to its reactivity and toxicity profile.
Case Studies
A notable case study involved the evaluation of this compound's effects on human dermal fibroblasts, where it was found to induce oxidative stress and inflammation markers, suggesting implications for skin sensitization and irritation . Another study focused on its role as a potential skin sensitizer, emphasizing the need for further investigation into its allergenic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
